molecular formula C20H30O4 B042540 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid CAS No. 79551-84-1

5Z,8Z,11Z,14Z-Eicosatetraenedioic acid

Cat. No. B042540
CAS RN: 79551-84-1
M. Wt: 334.4 g/mol
InChI Key: BGOJKUCHTMYINI-DTLRTWKJSA-N
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Description

Synthesis Analysis

The synthesis of 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid and related compounds involves complex organic reactions, often starting from acetylenic compounds. For instance, the synthesis of 8Z,11Z,14Z-Eicosatriene-5-ynoic acid, a related compound, has been achieved using acetylenic starting materials. This process also includes the synthesis of tritium-labelled analogues, like [5,6-3H]arachidonic acid, from these acetylenic precursors (Miagkova et al., 1987).

Molecular Structure Analysis

Research into the molecular structure of eicosatetraenoic acid derivatives involves detailed analysis through various spectroscopic methods. The structural elucidation is crucial for understanding the reactivity and biological activity of these molecules. Studies often focus on stereospecific synthesis to achieve precise molecular configurations, essential for their biological functions (Zamboni et al., 1984).

Chemical Reactions and Properties

Eicosatetraenoic acid derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. For example, the transformation of eicosatrien-5-ynoic acid into different prostaglandins demonstrates the compound's potential in synthesizing biologically relevant molecules (Miagkova et al., 1987). These reactions underscore the compound's importance in chemical and pharmaceutical research.

Scientific Research Applications

Synthesis and Transformation

  • Synthesis of Eicosatetraenedioic Acid Derivatives : The synthesis of 8Z,11Z,14Z-Eicosatriene-5-ynoic acid, a derivative of 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid, has been successfully achieved. This compound and its tritium-labelled analogue have been used in the enzymatic synthesis of prostaglandins, showcasing its potential in biochemical research (Miagkova et al., 1987).

Metabolic Studies

  • Metabolism in Yeasts : Research involving the yeast Dipodascopsis uninucleata has demonstrated that fatty acids with a 5Z,8Z-diene system, including 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid, yield corresponding 3-hydroxy-all-Z-eicosapolyenoic acids. This finding is crucial for understanding the metabolic pathways and enzymatic requirements for hydroxylation in yeasts (Venter et al., 1997).

Analytical Chemistry

  • Quantification in Human Plasma : A sensitive LC-MS/MS method has been developed for quantifying regioisomers of eicosatrienoic acids, including derivatives of 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid, in human plasma. This method is crucial for assessing endothelial function and understanding the role of these fatty acids in vascular health (Duflot et al., 2017).

Marine Biology

  • Isolation from Marine Sources : The compound has been isolated from the Pacific starfish Patiria miniata, indicating its presence in marine ecosystems and potential biological roles therein (D’Auria et al., 1988).

Enzymatic Activities

  • Role in Polyunsaturated Fatty Acid Oxidation : Studies have shown that polyunsaturated fatty acids, including 5Z,8Z,11Z,14Z-Eicosatetraenedioic acid, undergo oxygenation by cytochrome P450 to form hydroxy and epoxy fatty acids. Understanding these oxidation processes is key to grasping the metabolic pathways and pharmacological effects of these compounds (Oliw et al., 1996).

Allelopathy and Pharmacology

  • Allelopathic Effects from Red Algae : An allelopathic substance, identified as 5Z,8Z,11Z,14Z,17Z-Eicosapentaenoic acid, a related compound, has been isolated from red algae. This compound exhibits growth-inhibitory activity, suggesting its potential application in controlling harmful algal blooms or understanding interspecies interactions in aquatic ecosystems (Suzuki et al., 1996).

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c21-19(22)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(23)24/h1,3-4,6-7,9-10,12H,2,5,8,11,13-18H2,(H,21,22)(H,23,24)/b3-1-,6-4-,9-7-,12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGOJKUCHTMYINI-DTLRTWKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC=CCC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)O)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901276219
Record name 1,20-eicosa-5,8,11,14-tetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5Z,8Z,11Z,14Z-Eicosatetraenedioic acid

CAS RN

79551-84-1
Record name 1,20-eicosa-5,8,11,14-tetraenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79551-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Carboxyarachidonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079551841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,20-eicosa-5,8,11,14-tetraenedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901276219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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